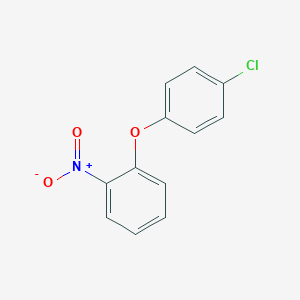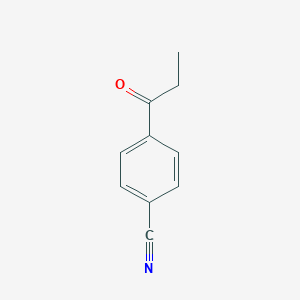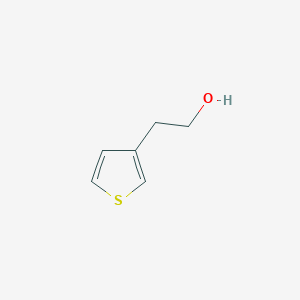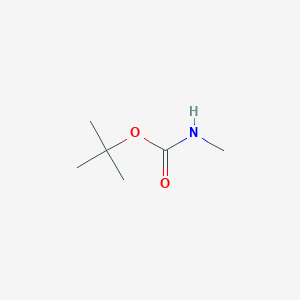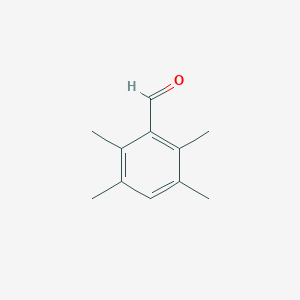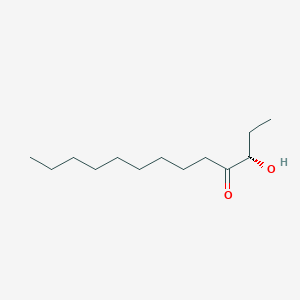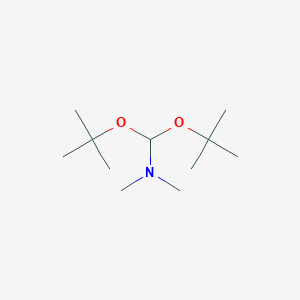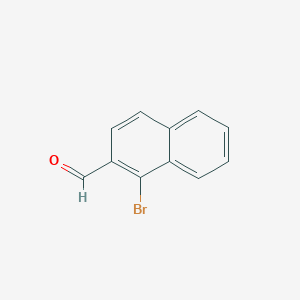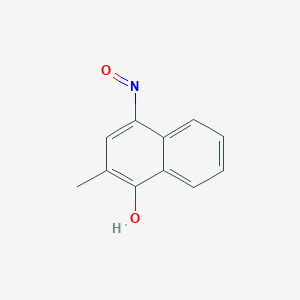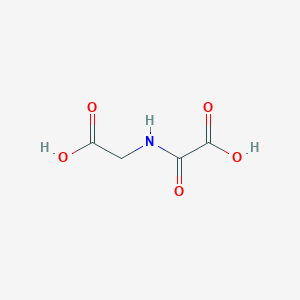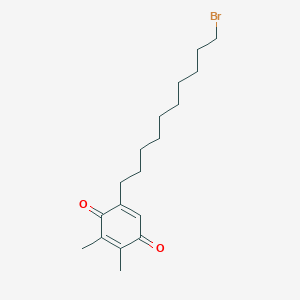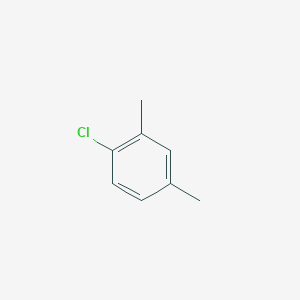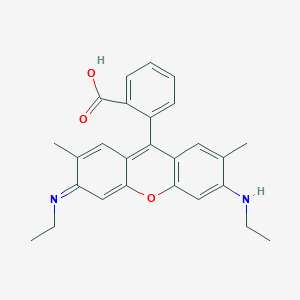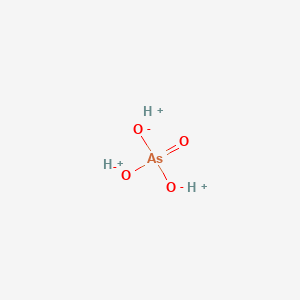
Hydron;arsorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydron;arsorate, also known as H3AsO4, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a highly reactive molecule that has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Environmental Remediation
Arsenate Removal : Thermally activated materials derived from red mud, a byproduct of the aluminum industry, have shown effectiveness in removing arsenate from aqueous solutions. Increasing the magnesium to aluminum ratio in these materials enhances their capacity to remove arsenate, among other anions, due to the formation of hydrotalcite-like structures that facilitate anion exchange processes (Palmer et al., 2010).
Hydrocalumite for Fluoride and Arsenate Removal : Hydrocalumite has been employed to treat solutions containing fluoride and arsenate, achieving significant reductions in their concentrations. The material's ion exchange capabilities play a crucial role in this process, demonstrating its potential for treating contaminated water (Guo & Tian, 2013).
Material Science
- Hydrogel Applications : Hydrogels, particularly those that are ionically and covalently crosslinked, have demonstrated remarkable mechanical properties, including high stretchability and toughness. These characteristics make them suitable for a variety of applications, from biomedical to environmental remediation (Sun et al., 2012).
Biomedical Applications
- Injectable Hydrogels for Bone Tissue Engineering : Zinc-doped chitosan/β-glycerophosphate hydrogels have shown potential as injectable scaffolds for bone tissue engineering. These hydrogels transition from a liquid to a gel at body temperature and have been characterized for their enhanced antibacterial activity and promotion of osteoblast differentiation, highlighting their suitability for medical applications (Niranjan et al., 2013).
Hydrology and Water Quality
- Long-term Environmental Research : Studies in the Upper Washita River basin have provided insights into hydrologic processes, water quality, and the impacts of agricultural systems on the environment. This research underscores the importance of long-term data collection and interdisciplinary approaches to understanding complex environmental systems (Steiner et al., 2014).
Propriétés
Numéro CAS |
15584-04-0 |
|---|---|
Nom du produit |
Hydron;arsorate |
Formule moléculaire |
AsO4-3 |
Poids moléculaire |
141.943 g/mol |
Nom IUPAC |
hydron;arsorate |
InChI |
InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5) |
Clé InChI |
DJHGAFSJWGLOIV-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |
SMILES canonique |
[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



